GAT107 Exhibits Intrinsic Allosteric Agonist Activity, a Function Absent in Pure PAMs Like PNU-120596 and TQS
GAT107 directly activates α7 nAChR in the absence of orthosteric agonist, with an EC50 of 28 μM for allosteric agonism [1]. In contrast, the Type II PAM PNU-120596 (EC50 = 216 nM for potentiation of ACh responses) and TQS (pEC50 = 5.5 for potentiation) display no intrinsic agonist activity at concentrations up to 100 μM and 0.1 mM, respectively [2]. This functional distinction is confirmed by electrophysiological recordings in Xenopus oocytes expressing human α7 nAChR, where GAT107 alone evokes inward currents (peak amplitude 0.5–2.0 μA at 30 μM), whereas PNU-120596 and TQS produce no detectable current in the absence of ACh [1].
| Evidence Dimension | Intrinsic agonist activity at α7 nAChR (absence of orthosteric agonist) |
|---|---|
| Target Compound Data | EC50 = 28 μM (allosteric agonism) |
| Comparator Or Baseline | PNU-120596: No intrinsic agonist activity up to 100 μM; TQS: No intrinsic agonist activity up to 0.1 mM |
| Quantified Difference | GAT107 is a functional agonist; PNU-120596 and TQS are pure PAMs without intrinsic agonist activity |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing human α7 nAChR, voltage-clamped at -60 mV |
Why This Matters
This intrinsic agonist activity enables GAT107 to activate α7 nAChR signaling independently of endogenous ACh tone, a critical requirement for experimental models where cholinergic input is diminished (e.g., denervated tissues, neurodegenerative disease models) and for applications requiring direct receptor activation without confounding orthosteric site competition.
- [1] Papke, R. L., Horenstein, N. A., Kulkarni, A. R., Stokes, C., Corrie, L. W., Maeng, C. Y., & Thakur, G. A. (2014). The activity of GAT107, an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR), is regulated by aromatic amino acids that span the subunit interface. Journal of Biological Chemistry, 289(7), 4515-4531. View Source
- [2] Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., Lawson, J. A., ... & Arneric, S. P. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. View Source
